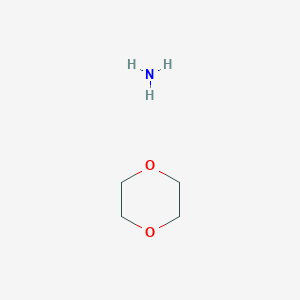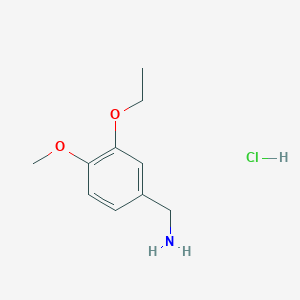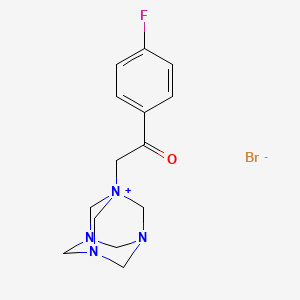
Agn-PC-0N4O06
Vue d'ensemble
Description
Agn-PC-0N4O06 is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject for research in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-0N4O06 involves several methods, including chemical reduction, biological artificial methods, and photochemical methods. One common approach is the chemical reduction method, where silver (I) nitrate is used as a precursor, and hydrogen peroxide acts as a reducing agent. The reaction is typically carried out in an aqueous solution with poly (vinyl pyrrolidone) as a dispersant .
Industrial Production Methods
Industrial production of this compound often employs green synthesis techniques to minimize environmental impact. For instance, using plant extracts as reducing and stabilizing agents has been explored. This method not only reduces the use of hazardous chemicals but also enhances the biocompatibility of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Agn-PC-0N4O06 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions are common, especially in the presence of reducing agents like hydrogen peroxide.
Substitution: Substitution reactions can occur, where certain functional groups in the compound are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen peroxide and sodium borohydride are frequently used as reducing agents.
Substitution: Various halides and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different silver oxides, while reduction typically produces elemental silver.
Applications De Recherche Scientifique
Agn-PC-0N4O06 has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions due to its high reactivity and stability.
Biology: The compound has antimicrobial properties, making it useful in developing antibacterial agents.
Medicine: this compound is explored for its potential in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of electronic components, sensors, and other industrial applications
Mécanisme D'action
The mechanism by which Agn-PC-0N4O06 exerts its effects involves its interaction with molecular targets and pathways. In biological systems, the compound can disrupt microbial cell membranes, leading to cell death. In chemical reactions, its catalytic properties facilitate various transformations by lowering the activation energy required for the reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Silver Nanoparticles: Similar in composition but differ in size and shape, affecting their reactivity and applications.
Gold Nanoparticles: Share some properties with Agn-PC-0N4O06 but have different catalytic and biological activities.
Copper Nanoparticles: Similar in their antimicrobial properties but differ in their stability and reactivity.
Uniqueness
This compound stands out due to its unique combination of stability, reactivity, and biocompatibility. Its ability to be synthesized through green methods further enhances its appeal for various applications .
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-2-(3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanone;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN4O.BrH/c15-13-3-1-12(2-4-13)14(20)5-19-9-16-6-17(10-19)8-18(7-16)11-19;/h1-4H,5-11H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOFYMMOYZFIMF-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N2CN3CN1C[N+](C2)(C3)CC(=O)C4=CC=C(C=C4)F.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60440180 | |
| Record name | AGN-PC-0N4O06 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60440180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7468-87-3 | |
| Record name | 3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decane, 1-[2-(4-fluorophenyl)-2-oxoethyl]-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7468-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 402765 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007468873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC402765 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402765 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | AGN-PC-0N4O06 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60440180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


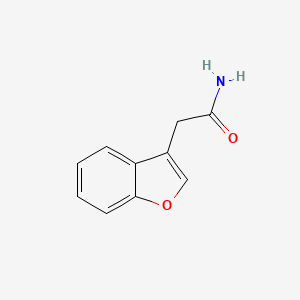
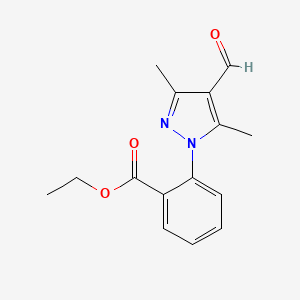
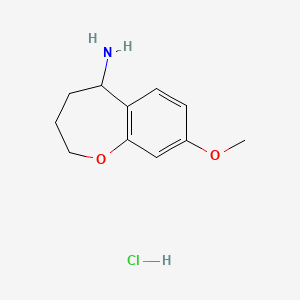


![2-[(2-Methylpropan-2-yl)oxy]benzamide](/img/structure/B7946050.png)
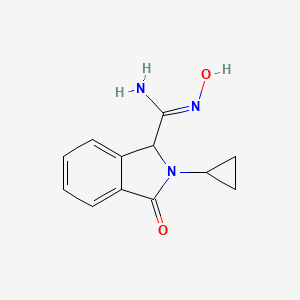


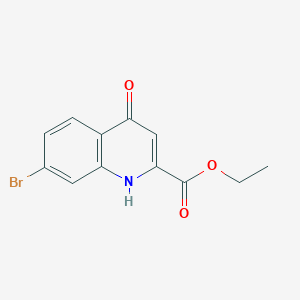
![2-[3-Nitro-4-[(2,2,2-trifluoroacetyl)amino]phenyl]acetic acid](/img/structure/B7946093.png)
